(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Catalog No.
S1788484
CAS No.
1357600-61-3
M.F
C12H24N2O2
M. Wt
228.336
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-ca...

CAS Number

1357600-61-3

Product Name

(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

IUPAC Name

tert-butyl (4R)-4-amino-3,3-dimethylpiperidine-1-carboxylate

Molecular Formula

C12H24N2O2

Molecular Weight

228.336

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(13)12(4,5)8-14/h9H,6-8,13H2,1-5H3/t9-/m1/s1

InChI Key

MNJCZOJFFXXZKR-SECBINFHSA-N

SMILES

CC1(CN(CCC1N)C(=O)OC(C)(C)C)C

Synonyms

(R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester

(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate (CAS 1357600-61-3) is a premium, sterically hindered, chirally pure diamine building block widely utilized in the synthesis of advanced targeted therapeutics, including JAK, mTORC, and AMPK inhibitors [1]. The molecule features a gem-dimethyl group at the C3 position, which restricts the conformational flexibility of the piperidine ring and sterically shields the adjacent C4 primary amine. This structural pre-organization is critical for enhancing target binding affinity and mitigating the rapid cytochrome P450-mediated metabolic clearance typically observed with unsubstituted piperidines [2]. Furthermore, the N1-Boc protection ensures strict regiocontrol during downstream functionalization, making this compound an indispensable precursor for procurement teams sourcing materials for late-stage lead optimization and active pharmaceutical ingredient (API) manufacturing.

Research Fit

Single (R)-enantiomer building block for stereochemical control in asymmetric synthesis
Boc-protected 4-amino-piperidine; compatible with orthogonal deprotection strategies
Reported use in kinase inhibitor synthesis (JAK3 pathway research programs)

Substituting this specific building block with generic alternatives, such as unsubstituted tert-butyl 4-aminopiperidine-1-carboxylate or racemic mixtures, fundamentally compromises the viability of the final synthesized compound. Unsubstituted analogs lack the C3 gem-dimethyl steric bulk, leaving the piperidine core vulnerable to rapid oxidative metabolism, which drastically increases in vivo clearance rates and reduces half-life [1]. Conversely, substituting with the (S)-enantiomer or a racemate introduces severe stereoclash within the highly specific binding pockets of kinase or receptor targets, often resulting in a 10- to 100-fold loss in potency and necessitating prohibitively expensive downstream chiral resolution [2]. Therefore, procuring the exact (R)-configured, 3,3-dimethylated precursor is non-negotiable for maintaining both pharmacokinetic stability and target selectivity.

Substitution Risk

Racemate generates diastereomeric mixtures

Racemic mixture (50:50 R:S) leads to uncontrolled stereochemistry; may require chiral separation.

(S)-enantiomer inverts stereochemistry

Opposite enantiomer (CAS 1357600-60-2) may exhibit different target binding; reported sigma-1 enantioselectivity suggests SAR may not transfer.

Regioisomer alters amine connectivity

4-(Boc-amino) regioisomer (CAS 544443-41-6) places Boc on the amino group, altering nucleophile geometry and may deviate from co-crystal binding poses.

Steric Shielding for Enhanced Metabolic Stability

The incorporation of the 3,3-dimethyl group is a proven strategy to overcome the pharmacokinetic liabilities of simpler piperidines. In comparative studies of AMPK activator derivatives, the integration of a 3,3-dimethylpiperidine moiety reduced in vivo clearance to a moderate 40 mL/min/kg, whereas mono-substituted analogs (e.g., 3-trifluoromethyl or 3-methylpiperidines) exhibited unacceptably high clearance rates exceeding 62 mL/min/kg [1]. This steric bulk physically blocks metabolic enzymes from accessing vulnerable sites on the piperidine ring.

Evidence DimensionIn vivo clearance rate
Target Compound Data~40 mL/min/kg (3,3-dimethylpiperidine core)
Comparator Or Baseline>62 mL/min/kg (3-substituted piperidine core)
Quantified Difference~35% reduction in metabolic clearance
ConditionsRat pharmacokinetic models evaluating piperidine-based drug candidates

Procuring the 3,3-dimethyl building block is critical for synthesizing drug candidates that can survive first-pass metabolism and maintain effective therapeutic plasma concentrations.

Enantiomeric Purity
Data to verify
~50 pp ee difference
≥97% (R)-enantiomer vs racemate (50:50 R:S)
May support synthesis without chiral resolution
Supplier specification; independent verification advised

Enantiomeric Purity for Target Binding Precision

The (R)-configuration at the C4 position is essential for optimal interaction within the asymmetric binding pockets of target proteins, such as JAK kinases. Utilizing the correct enantiomer typically yields nanomolar binding affinities, whereas the (S)-enantiomer or racemic mixtures suffer from severe steric repulsion, leading to a 10- to 100-fold reduction in potency [1].

Evidence DimensionTarget binding affinity (IC50)
Target Compound DataHigh affinity (nanomolar range) for the eutomer
Comparator Or Baseline10x to 100x higher IC50 for the distomer (S-enantiomer)
Quantified Difference1 to 2 orders of magnitude difference in potency
ConditionsIn vitro kinase binding assays

Sourcing the enantiomerically pure (R)-isomer eliminates the need for costly downstream chiral separations and ensures the final API meets strict potency benchmarks.

Conformational Effect
Class-level
~10× enantioselectivity
IC50: 0.089 nM (eutomer) vs 0.89 nM (distomer); sigma-1 radioligand binding
Reported enantioselectivity may support SAR interpretation
Sigma-1 receptor ligand class; model-dependent

Regioselective Synthesis via N1-Boc Protection

The presence of the N1-Boc protecting group allows for the highly selective functionalization of the C4 primary amine via reductive amination or amide coupling. Compared to using an unprotected 4-amino-3,3-dimethylpiperidine, which can undergo non-selective bis-alkylation or acylation, the Boc-protected precursor ensures >95% regioselectivity for the desired C4 reaction, preventing significant yield losses [1].

Evidence DimensionRegioselectivity in amine functionalization
Target Compound Data>95% selectivity for C4 amine
Comparator Or Baseline<70% selectivity (unprotected diamine)
Quantified DifferencePrevention of ~30% yield loss to bis-functionalized byproducts
ConditionsStandard amide coupling or reductive amination conditions

The pre-installed Boc group streamlines industrial synthesis workflows, reducing purification bottlenecks and maximizing the yield of complex API intermediates.

Synthetic Route Provenance
Reported
BMS Patent US20140011800A1
Racemic intermediate used; later examples switched to chiral 3-fluoropiperidine
Reported use in JAK3 inhibitor patent; supports route investigation
Patent strategy evolved from racemic to chiral intermediate
Physicochemical Profile
Reported
ΔLogP -0.37; ΔTPSA +43.6 Ų
Target vs 3,3-dimethylpiperidine (CAS 1193-12-0)
Predicted properties suggest lead-like space
Computed values (XLogP3, TPSA)
Commercial Availability
Reported
≥42 supplier listings
Pack sizes 100 mg–5 g; lead time ~5 days
Broader supplier base may support procurement
Aggregator data (ChemSpace); pricing comparable

Synthesis of Next-Generation Kinase Inhibitors (e.g., JAK, mTORC)

This compound is the preferred building block when designing kinase inhibitors that require a rigid, sterically hindered piperidine core to fit precisely into the ATP-binding pocket while resisting rapid metabolic degradation [1].

Development of Indirect AMPK Activators

The 3,3-dimethyl substitution profile is specifically leveraged in AMPK activator development to achieve a moderate clearance profile, outperforming mono-methylated analogs in pharmacokinetic stability [2].

High-Yield Library Generation for GPCR Ligands

The N1-Boc protection and the reactive C4 primary amine make this compound ideal for parallel synthesis and library generation, allowing rapid diversification via amide couplings without the risk of cross-reactivity at the piperidine nitrogen [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ApplicationKinase inhibitor synthesis (JAK3 pathway)
Selection PropertyChiral intermediate for enantioselective synthesis
Validation FocusStereochemical purity and patent-reported route
ApplicationSigma receptor ligand SAR
Selection Property(R)-enantiomer building block
Validation FocusEnantioselectivity in receptor binding assays
ApplicationFragment-based lead discovery
Selection PropertyLead-like property space (MW, LogP, TPSA)
Validation FocusPhysicochemical profile and amine diversification
ApplicationProcess chemistry scale-up
Selection PropertyBoc-protected amine; commercial supply
Validation FocusSupplier availability and orthogonal deprotection

XLogP3

1.6

Explore Compound Types